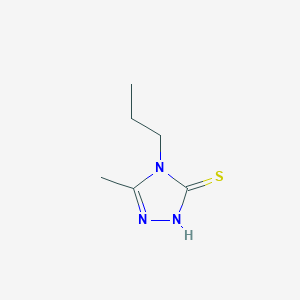

5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXROJGRJZQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397347 | |

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121519-86-6 | |

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Antifungal Potential: A Technical Guide to Novel 1,2,4-Triazole-3-thiol Compounds

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Historically, the development of antifungal agents has lagged behind that of antibacterial drugs. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungal medications, with drugs like fluconazole and itraconazole being mainstays in clinical practice.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] This guide provides an in-depth exploration of a promising subclass of these compounds: novel 1,2,4-triazole-3-thiols. We will delve into their synthesis, mechanism of action, and the critical experimental workflows required to evaluate their antifungal efficacy and safety.

Chemical Synthesis: Building the 1,2,4-Triazole-3-thiol Core

The synthesis of 1,2,4-triazole-3-thiol derivatives can be approached through several synthetic routes. A common and effective method involves the cyclization of thiosemicarbazide precursors.[3] This approach offers versatility in introducing a wide range of substituents at various positions of the triazole ring, allowing for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Protocol: From Hydrazides to 1,2,4-Triazole-3-thiols

This protocol outlines a two-step synthesis starting from carboxylic acid hydrazides. The first step involves the formation of a thiosemicarbazide intermediate, which is then cyclized under alkaline conditions to yield the desired 1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides

-

Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).

-

Addition of Isothiocyanate: To the stirring solution, add the selected isothiocyanate (10 mmol).

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Alkaline Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the synthesized thiosemicarbazide (5 mmol) in a 2N aqueous solution of sodium hydroxide (25 mL).

-

Cyclization: Reflux the mixture for 4-6 hours.[4]

-

Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate to a pH of 5-6 using a dilute solution of hydrochloric acid.

-

Isolation of Final Product: Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole-3-thiol derivative.[4]

Evaluating Antifungal Efficacy: In Vitro Susceptibility Testing

Determining the in vitro antifungal activity of newly synthesized compounds is a critical step in the drug discovery pipeline. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility and comparability of results.[5][6]

Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

-

Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of at least 1280 µg/mL.[5]

-

Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][7] For EUCAST guidelines, supplement the medium with 2% glucose.[5]

-

Fungal Inoculum: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the culture medium to achieve the final inoculum concentration (for yeasts: 0.5–2.5 x 10³ CFU/mL for CLSI; 1–5 x 10⁵ CFU/mL for EUCAST).[5]

2. Assay Procedure:

-

Serial Dilutions: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the antifungal stock solution in the culture medium to obtain a range of desired concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.

| Parameter | CLSI M27 | EUCAST E.Def 7.3.2 |

| Medium Glucose | 0.2% | 2% |

| Final Inoculum (Yeast) | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL |

| Plate Type | U-bottom | Flat-bottom |

| Reading | Visual or Spectrophotometric | Spectrophotometric |

Elucidating the Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary molecular target for azole antifungals is the lanosterol 14α-demethylase (CYP51) enzyme.[8] Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.

Diagram: Ergosterol Biosynthesis Pathway and the Role of Azoles

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole compounds.

Protocol: Ergosterol Quantification Assay

This spectrophotometric assay quantifies the total ergosterol content in fungal cells, providing an indirect measure of CYP51 inhibition.

1. Cell Culture and Treatment:

-

Grow the fungal cells (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

-

Expose the cells to the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours). Include a no-drug control.

2. Saponification:

-

Harvest the cells by centrifugation and wash with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-

Add 3 mL of a 25% alcoholic potassium hydroxide solution (25g KOH, 35mL sterile water, brought to 100mL with ethanol) to the cell pellet and vortex for 1 minute.[9][10]

-

Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.[9]

3. Sterol Extraction:

-

Cool the tubes to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube and vortex vigorously for 3 minutes to extract the non-saponifiable sterols.[10]

-

Carefully transfer the upper n-heptane layer to a clean glass tube.

4. Spectrophotometric Analysis:

-

Dilute an aliquot of the n-heptane extract with 100% ethanol.

-

Scan the absorbance of the diluted extract from 240 nm to 300 nm.

-

The presence of ergosterol will result in a characteristic four-peaked curve.[9] The ergosterol content can be calculated from the absorbance values at 281.5 nm and 230 nm.[10]

Investigating Secondary Mechanisms and Cellular Effects

Beyond direct enzyme inhibition, antifungal compounds can induce other cellular stresses, such as the production of reactive oxygen species (ROS).

Protocol: Intracellular ROS Detection using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

1. Cell Preparation and Staining:

-

Grow fungal cells to the desired growth phase.

-

Add DCFH-DA to the culture to a final concentration of 2.5 µg/mL and incubate at 37°C for 30 minutes in the dark.[11]

2. Compound Treatment:

-

Expose the stained cells to the test compound at various concentrations for a short duration (e.g., 30 minutes).[11] Include appropriate controls (e.g., untreated cells, cells treated with a known ROS inducer like hydrogen peroxide).

3. Analysis:

-

Wash the cells to remove excess dye.

-

The fluorescence intensity can be measured using a fluorescence microplate reader or visualized using a fluorescence microscope.[11] An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessing Safety: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the candidate compounds are selective for the fungal target and exhibit minimal toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[12]

Protocol: MTT Cytotoxicity Assay

1. Cell Culture:

-

Seed a mammalian cell line (e.g., HeLa or Vero cells) in a 96-well flat-bottom plate at a suitable density and allow them to adhere overnight.

2. Compound Exposure:

-

Treat the cells with serial dilutions of the 1,2,4-triazole-3-thiol compounds for 24-48 hours.

3. MTT Assay:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[14]

4. Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[14]

-

The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) can be calculated by plotting the percentage of cell viability against the compound concentration.

Diagram: Experimental Workflow for Antifungal Compound Evaluation

Caption: A streamlined workflow for the discovery of novel antifungal agents.

Conclusion and Future Directions

The 1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of new antifungal agents. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to design, evaluate, and optimize these promising compounds. A thorough understanding of their synthesis, antifungal activity, mechanism of action, and safety profile is paramount for the successful development of the next generation of antifungal therapies. Future research should focus on expanding the chemical diversity of these compounds, exploring their efficacy against a broader range of fungal pathogens, and investigating their potential for combination therapy to combat drug resistance.

References

- Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(2), 298-316.

- Bekircan, O., & Kahveci, B. (2006). Synthesis of Some New 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 30(1), 29-36.

- EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.

- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337.

- Kim, J., Park, H., & Lee, H. (2022). Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure. Scientific Reports, 12(1), 13533.

- Strushkevich, N., & Usanov, S. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4059.

- Handayani, D., Artasasta, M. A., & Hertiani, T. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(1), 107-112.

- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081-2085.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cytotoxicity MTT Assay Protocols and Methods. In The MTT Assay (pp. 11-17). Humana Press.

- Bekircan, O., & Kahveci, B. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- BMG LABTECH. (n.d.).

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

- Dembitsky, V. M. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Serbian Chemical Society, 89(5), 487-512.

- Al-Abdullah, E. S. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Medicinal Chemistry, 27(32), 5396-5413.

- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis.

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.

- Jadhav, A. K., Khan, P. K., & Karuppayil, S. M. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.

- Antonov, D. S., et al. (2023).

- Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825.

- Chen, Q., et al. (2022). Detection of ROS was based on DCFH-DA staining after treatment with...

- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-13.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Egan, M. J., et al. (2007). Generation of reactive oxygen species by fungal NADPH oxidases is required for rice blast disease. Proceedings of the National Academy of Sciences, 104(28), 11772-11777.

- Li, Y., et al. (2020). MTT assay for synthesized compounds. Cells were treated with compounds...

- Sharma, D., & Narasimhan, B. (2015).

- Gérikas, R., et al. (2022). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 8(3), 254.

- Arendrup, M. C., et al. (2016). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. Clinical Microbiology and Infection, 22(7), 653-655.

- Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase.

- Clinical and Laboratory Standards Institute. (2008). Preview CLSI+M27-A3. Scribd.

- Samelyuk, Y. G., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 434-438.

- Gomes, S. I., et al. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study.

- Hofer, F., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 964.

- Al-Hourani, B. J. (2019). Synthesis of 3-thione of the 1,2,4-triazole.

- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis. PubMed.

- Kumar, R., & Yar, M. S. (2019). synthesis of 1,2,4 triazole compounds. ISRES.

-

Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- European Committee on Antimicrobial Susceptibility Testing. (n.d.). European Committee On Antimicrobial Susceptibility Testing. Scribd.

- Clinical and Laboratory Standards Institute. (2017). CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

Sources

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticancer Activity Screening of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3][4] This technical guide provides a comprehensive framework for the synthesis and subsequent in vitro anticancer activity screening of a novel derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The methodologies detailed herein are grounded in established scientific principles and provide a self-validating system for the preliminary assessment of this compound's potential as an anticancer agent. We will explore the rationale behind the experimental design, from initial synthesis to detailed protocols for cytotoxicity assessment, and mechanistic studies including apoptosis and cell cycle analysis.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective therapeutic agents.[5] Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[5] Among these, the 1,2,4-triazole ring system has emerged as a crucial pharmacophore in the development of anticancer drugs.[1][6] The metabolic stability and the ability of the triazole nucleus to engage in multiple non-covalent interactions, such as hydrogen bonding and van der Waals forces, contribute to its success as a scaffold for drug design.[2][4]

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms including enzyme inhibition, induction of apoptosis, and cell cycle arrest.[7][8] This guide focuses on a specific, novel compound, this compound, and outlines a systematic approach to evaluate its potential as a cytotoxic agent against cancer cells. The rationale for investigating this particular structure is based on the known bioactivity of the 1,2,4-triazole-3-thiol core, with the methyl and propyl substitutions offering unique steric and electronic properties that may enhance its anticancer efficacy.

Synthesis of this compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[9][10] A common and effective method involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[9] The proposed synthesis of the title compound follows a logical and previously documented pathway for analogous structures.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available reagents. The key is the formation of a 4-propylthiosemicarbazide intermediate, followed by cyclization.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

-

Step 1: Synthesis of 1-Propylthiosemicarbazide

-

To a solution of propyl isothiocyanate (1 mole) in ethanol, add hydrazine hydrate (1 mole) dropwise with constant stirring at room temperature.

-

Continue stirring for 2-4 hours. The formation of a white precipitate indicates the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Synthesis of this compound

-

Reflux a mixture of 1-propylthiosemicarbazide (1 mole) and acetic acid (1.2 moles) for 6-8 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The resulting solid, 2-acetyl-1-propylthiosemicarbazide, is filtered and washed.

-

The intermediate is then refluxed in an aqueous solution of 8% sodium hydroxide for 4-6 hours.[9]

-

After cooling, the solution is neutralized with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

-

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[11][12]

In Vitro Anticancer Activity Screening

The primary goal of the in vitro screening is to determine the cytotoxic effects of the synthesized compound on cancer cells and to gain initial insights into its mechanism of action.

Caption: Experimental workflow for in vitro anticancer activity screening.

Cell Line Selection and Culture

The choice of cancer cell lines is crucial for a comprehensive preliminary screening. It is recommended to use cell lines from different cancer types to assess the breadth of the compound's activity. Commonly used cell lines for initial screening include:

-

MCF-7: Human breast adenocarcinoma

-

HCT-116: Human colon carcinoma

-

A549: Human lung carcinoma

-

PC-3: Human prostate cancer

Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[11]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][13] The assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[14]

-

Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11][13]

-

Compound Treatment: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in the culture medium to achieve a range of concentrations. Treat the cells with these concentrations and incubate for 48 or 72 hours.[11] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Studies

Based on the IC₅₀ values obtained from the MTT assay, further experiments can be designed to elucidate the mechanism of cell death.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[15] The activation of caspases is a key event in the apoptotic cascade.[16]

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[17][18]

Protocol for Caspase-Glo® 3/7 Assay: [17]

-

Seed cells in a 96-well white-walled plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and cell cycle distribution.[19][20][21]

Caption: The four main phases of the eukaryotic cell cycle.

Protocol for Cell Cycle Analysis by Flow Cytometry: [21][22]

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21]

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 | [Insert experimental value] |

| HCT-116 | [Insert experimental value] |

| A549 | [Insert experimental value] |

| PC-3 | [Insert experimental value] |

| Doxorubicin | [Insert experimental value] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle

| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | Control | 1.0 | [Value] | [Value] | [Value] |

| Test Compound (IC₅₀) | [Value] | [Value] | [Value] | [Value] | |

| HCT-116 | Control | 1.0 | [Value] | [Value] | [Value] |

| Test Compound (IC₅₀) | [Value] | [Value] | [Value] | [Value] |

Conclusion

This technical guide provides a robust framework for the initial anticancer screening of the novel compound this compound. The successful synthesis and characterization, followed by a systematic in vitro evaluation of its cytotoxic and mechanistic properties, will provide valuable insights into its potential as a lead compound for further drug development. The methodologies described are designed to ensure scientific integrity and provide a solid foundation for subsequent preclinical studies. The findings from these experiments will be crucial in determining the future direction of research for this promising class of molecules.

References

-

International Journal of Pharmacy and Biological Sciences. Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

-

Biointerface Research in Applied Chemistry. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

Darou. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. [Link]

-

ORCA - Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

MDPI. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

-

National Center for Biotechnology Information. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

ISRES. Anticancer Properties of 1,2,4-Triazoles. [Link]

-

National Center for Biotechnology Information. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

-

PubMed. Structural modification strategies of triazoles in anticancer drug development. [Link]

-

Protocols.io. MTT (Assay protocol). [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

BMG Labtech. Apoptosis – what assay should I use?. [Link]

-

ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Protocols.io. Caspase 3/7 Activity. [Link]

-

DergiPark. A comprehensive review on triazoles as anticancer agents. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

-

National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

ResearchGate. (PDF) Assays to Detect Apoptosis. [Link]

-

YouTube. Cell Cycle Analysis By Flow Cytometry. [Link]

-

Zaporizhzhia State Medical and Pharmaceutical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

Sources

- 1. isres.org [isres.org]

- 2. 5-methyl-4H-1,2,4-triazole-3-thiol|High-Purity Reagent [benchchem.com]

- 3. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. ijpbs.com [ijpbs.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

- 14. clyte.tech [clyte.tech]

- 15. Apoptosis Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 18. Caspase 3/7 Activity [protocols.io]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Corrosion Inhibition Properties of 4H-1,2,4-triazole-3-thiol Compounds

Introduction: The Imperative of Corrosion Control and the Role of Heterocyclic Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous industries, from oil and gas to manufacturing and infrastructure. Mitigating this relentless process is paramount for ensuring structural integrity, operational safety, and economic viability. Among the various strategies for corrosion control, the application of organic corrosion inhibitors is a highly effective and widely adopted approach.[1] These chemical compounds, when added in small concentrations to a corrosive environment, can significantly reduce the rate of corrosion by adsorbing onto the metal surface and forming a protective barrier.[1]

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have garnered considerable attention as potent corrosion inhibitors.[2] Their efficacy stems from the presence of lone pair electrons on these heteroatoms and the π-electrons within their aromatic rings, which facilitate strong adsorption onto metal surfaces.[3][4] Within this class of inhibitors, 4H-1,2,4-triazole-3-thiol and its derivatives have emerged as a particularly promising group, demonstrating exceptional performance in protecting various metals and alloys.[5][6] This technical guide provides a comprehensive exploration of the synthesis, mechanism, and evaluation of 4H-1,2,4-triazole-3-thiol compounds as corrosion inhibitors, tailored for researchers and scientists in the field.

The 4H-1,2,4-triazole-3-thiol Scaffold: A Molecular Blueprint for Corrosion Inhibition

The remarkable corrosion inhibition properties of 4H-1,2,4-triazole-3-thiol compounds are intrinsically linked to their molecular architecture. The triazole ring, a five-membered heterocycle with three nitrogen atoms, provides multiple active centers for interaction with the metal surface. The exocyclic thiol group (-SH) introduces a sulfur atom, which is known for its strong affinity for most metal surfaces. The key structural features contributing to their inhibitory action include:

-

Heteroatoms with Lone Pair Electrons: The nitrogen and sulfur atoms possess lone pairs of electrons that can be readily shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds.[5]

-

π-Electron System: The aromatic triazole ring has a delocalized system of π-electrons, which can also interact with the metal surface through π-stacking and other electronic interactions.[3]

-

Tautomerism: The 4H-1,2,4-triazole-3-thiol scaffold can exist in thione-thiol tautomeric forms, which can influence its adsorption behavior and interaction with the metal surface.

-

Substituent Effects: The introduction of various substituent groups on the triazole ring can modulate the electronic properties of the molecule, enhancing its solubility, and consequently, its inhibition efficiency.

Mechanism of Corrosion Inhibition: The Adsorption Phenomenon

The primary mechanism by which 4H-1,2,4-triazole-3-thiol compounds protect metals from corrosion is through adsorption onto the metal-solution interface. This process involves the displacement of water molecules and other corrosive species from the metal surface and the formation of a protective inhibitor film.[5][7] The nature of this adsorption can be broadly classified into two categories:

-

Physisorption (Physical Adsorption): This involves weak electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface. This type of adsorption is generally reversible.

-

Chemisorption (Chemical Adsorption): This involves the formation of stronger coordinate or covalent bonds between the inhibitor molecules and the metal atoms through the sharing of electrons.[3][7] This process is typically irreversible and results in a more stable and robust protective film.

In the case of 4H-1,2,4-triazole-3-thiol derivatives, the adsorption process is often a combination of both physisorption and chemisorption.[8][9] The protonated form of the inhibitor in acidic media can be electrostatically attracted to the negatively charged metal surface (physisorption), followed by the formation of coordinate bonds between the heteroatoms and the metal atoms (chemisorption).[5]

The following diagram illustrates the general mechanism of corrosion inhibition by 4H-1,2,4-triazole-3-thiol compounds.

Caption: Experimental workflow for corrosion inhibitor evaluation.

Weight Loss Measurements

This is a simple yet reliable method to determine the overall corrosion rate.

-

Causality: By measuring the mass loss of a metal coupon over a specific period in the corrosive medium with and without the inhibitor, the inhibition efficiency can be calculated. A lower mass loss in the presence of the inhibitor indicates effective protection.

-

Protocol:

-

Prepare and weigh metal coupons of known surface area.

-

Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a predetermined time.

-

After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

-

Calculate the corrosion rate and inhibition efficiency using the weight loss data.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. [10][11][12][13]

-

Causality: By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system can be measured. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film that hinders the corrosion reactions. [8]* Protocol:

-

Set up a three-electrode electrochemical cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

-

Immerse the electrodes in the corrosive solution with and without the inhibitor.

-

Allow the system to stabilize to reach the open-circuit potential (OCP).

-

Apply a small sinusoidal voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analyze the resulting Nyquist and Bode plots to determine the electrochemical parameters (Rct, Cdl, etc.).

-

Potentiodynamic Polarization (PDP)

PDP measurements provide information about the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition. [14][15]

-

Causality: By polarizing the working electrode from its OCP in both the anodic and cathodic directions, the corrosion current density (icorr) can be determined by extrapolating the linear Tafel regions of the polarization curve. [14]A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The shifts in the corrosion potential (Ecorr) and the suppression of both anodic and cathodic currents indicate a mixed-type inhibitor. [8][16]* Protocol:

-

Use the same three-electrode setup as for EIS.

-

After OCP stabilization, scan the potential at a slow rate (e.g., 1 mV/s) from a potential cathodic to Ecorr to a potential anodic to Ecorr.

-

Plot the logarithm of the current density versus the applied potential to obtain the Tafel plot.

-

Determine the corrosion parameters (Ecorr, icorr, and Tafel slopes) from the plot.

-

Surface Analysis Techniques

These techniques provide direct visual and compositional evidence of the protective film formed on the metal surface. [17]

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the surface morphology of the metal before and after exposure to the corrosive environment. [7][8]A smoother surface with fewer pits and cracks in the presence of the inhibitor confirms its protective action. [8]* X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. [18][19][20]It can confirm the presence of the inhibitor molecules on the surface by detecting the characteristic peaks of nitrogen and sulfur.

Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. [21][22][23][24][25]By calculating various quantum chemical parameters, the reactivity and adsorption behavior of the inhibitor molecules can be predicted.

Key parameters include:

-

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface. [22]* E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. [22]* ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption.

-

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Performance Data of 4H-1,2,4-triazole-3-thiol Derivatives

The following table summarizes the inhibition efficiencies of some 4H-1,2,4-triazole-3-thiol derivatives on different metals under various conditions, as reported in the literature.

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Aluminium Alloy | 0.1 M HCl | 40 ppm | 60 °C | 94.1 | [1] |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5 M H₂SO₄ | 0.5 mM | - | 91.6 | [16] |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 298 K | 89 | [5][8] |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 328 K | 74.51 | [5][8] |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | 1500 ppm | - | ~90 | [26] |

| 4-amino-4H-1,2,4-triazole-3-thiol (ATATH) | Copper | Salt Water | - | 20-60 °C | - | [9] |

Conclusion

4H-1,2,4-triazole-3-thiol and its derivatives represent a highly effective and versatile class of corrosion inhibitors. Their efficacy is rooted in their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive attack. A comprehensive evaluation of their performance necessitates a synergistic approach, combining traditional electrochemical and gravimetric methods with advanced surface analysis and theoretical calculations. This integrated strategy not only confirms the inhibitory action but also provides deep insights into the underlying mechanisms, paving the way for the rational design of even more potent and environmentally friendly corrosion inhibitors for a wide range of industrial applications.

References

-

Raviprabha, K., & Bhat, R. S. (2019). 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate. [Link]

-

El-Sayed, A. (2017). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. [Link]

-

Al-Amiery, A. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. [Link]

-

Kuznetsov, Y. I., et al. (2022). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. MDPI. [Link]

-

Abd El-Maksoud, S. A. (2019). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. [Link]

-

Wang, C.-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]

-

Sastri, V. S. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]

-

N/A. Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]

-

Titi, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

N/A. (2023). A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]

-

Guedes, I. A., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. [Link]

-

N/A. How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. ResearchGate. [Link]

-

N/A. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Biointerface Research in Applied Chemistry. [Link]

-

Al-Kharafi, F. M., et al. (2012). Corrosion Inhibition of Copper in Seawater by 4-Amino-4H-1,2,4-Triazole-3-Thiol. NACE International. [Link]

-

N/A. EIS for Corrosion & Coatings. Gamry Instruments. [Link]

-

N/A. (2022). Metal corrosion inhibition by triazoles: A review. ScienceDirect. [Link]

-

N/A. Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

-

N/A. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Publications. [Link]

-

N/A. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]

-

N/A. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. NIH. [Link]

-

N/A. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. SciSpace. [Link]

-

N/A. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]

-

N/A. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. [Link]

-

N/A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal. [Link]

-

N/A. (2023). Quantitative Interpretation of Potentiodynamic Polarization Curves Obtained at High Scan Rates in Scanning Electrochemical Cell Microscopy. ACS Publications. [Link]

-

N/A. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]

-

N/A. Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. [Link]

-

N/A. (2017). A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. ResearchGate. [Link]

-

N/A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

-

N/A. (2020). Adsorption and Thermodynamic studies of the corrosion inhibition effect of Rosmarinus Officinalis L. leaves on aluminium alloy in 0.25 M hydrochloric acid. Academic Journals. [Link]

-

N/A. (2024). Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating. MDPI. [Link]

-

N/A. Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. [Link]

-

N/A. Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild.... ResearchGate. [Link]

-

N/A. (2024). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Publications. [Link]

-

N/A. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of the Nigerian Society of Physical Sciences. [Link]

-

N/A. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcsi.pro [ijcsi.pro]

- 7. Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution | MDPI [mdpi.com]

- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content.ampp.org [content.ampp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gamry.com [gamry.com]

- 12. ijcsi.pro [ijcsi.pro]

- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | MDPI [mdpi.com]

- 23. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 24. physchemres.org [physchemres.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Guide to the Antioxidant Activity of 1,2,4-Triazole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless assault of oxidative stress on biological systems is a cornerstone of numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has propelled the search for potent antioxidant agents capable of mitigating the damage induced by reactive oxygen species (ROS). Among the vast landscape of synthetic compounds, 1,2,4-triazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[1][2] This technical guide provides an in-depth exploration of the antioxidant activity of 1,2,4-triazole derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core chemical principles governing their antioxidant capacity, elucidate critical structure-activity relationships, detail validated experimental protocols for activity assessment, and discuss the future trajectory of these compounds as potential therapeutic agents.

The Genesis of Oxidative Stress and the Antioxidant Imperative

In biological systems, highly reactive free radicals are constantly generated as byproducts of normal metabolic processes, such as cellular respiration, and through exposure to exogenous factors like radiation and environmental pollutants.[1][2] When the production of these ROS overwhelms the body's intrinsic antioxidant defense mechanisms, a state of oxidative stress ensues. This imbalance leads to indiscriminate damage to vital biomolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of a wide array of diseases.[3][4]

Antioxidants function as the primary defense against this onslaught by neutralizing free radicals, thereby preventing cellular damage.[4] While natural antioxidants are vital, the development of synthetic antioxidants offers the advantage of tailored chemical structures with enhanced stability, bioavailability, and potency.[1][2] The 1,2,4-triazole scaffold, a five-membered heterocycle with three nitrogen atoms, has garnered significant interest due to its remarkable versatility and broad spectrum of biological activities.[1][2][5] This guide focuses specifically on its proven and potential applications as a core structure for novel antioxidant agents.

Mechanistic Underpinnings of Antioxidant Action

The ability of a 1,2,4-triazole derivative to function as an antioxidant is fundamentally rooted in its capacity to interact with and neutralize free radicals. This is primarily achieved through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is critical for the rational design of more effective derivatives.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is typically stabilized by resonance, rendering it far less reactive than the original radical. The presence of labile hydrogen atoms, often from phenolic hydroxyl (-OH) or thiol (-SH) groups substituted on the triazole core, is the key determinant for the HAT pathway.

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer, leading to the neutralized radical and a stable antioxidant cation. The electron-donating capacity of the substituents on the triazole ring system dictates the favorability of the SET pathway.

The ABTS and DPPH assays, two of the most common evaluation methods, can involve both HAT and SET mechanisms, although ABTS radicals are more susceptible to SET, while DPPH radicals favor HAT under appropriate conditions.[6]

Caption: Core antioxidant mechanisms of 1,2,4-triazole derivatives.

Decoding the Structure-Activity Relationship (SAR)

The antioxidant efficacy of a 1,2,4-triazole derivative is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. Chemical modification of the triazole fragment with various pharmacophores can significantly enhance its antioxidant activity.[7] Deciphering these SARs is paramount for optimizing lead compounds.

-

Phenolic Hydroxyl (-OH) Groups: The presence of one or more phenolic hydroxyl groups is a strong predictor of potent antioxidant activity. These groups serve as excellent hydrogen donors (HAT mechanism). The position of the -OH group is also crucial; for instance, para-substituted hydroxyl groups can enhance activity through extended conjugation after hydrogen abstraction.[8]

-

Thiol (-SH) and Thione (C=S) Moieties: Compounds containing a thiol or thione group, such as 1,2,4-triazole-3-thiones, often exhibit significant radical scavenging activity. The labile hydrogen on the sulfur atom can readily participate in the HAT mechanism. However, S-alkylation of these groups tends to diminish the antioxidant effect, highlighting the importance of the free thiol/thione moiety.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), amino (-NH₂), and alkyl groups enhance antioxidant activity by increasing the electron density of the molecule. This facilitates electron donation in the SET mechanism and can also stabilize the resulting antioxidant radical.

-

Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to a phenolic hydroxyl group can enhance antioxidant activity. This steric hindrance can increase the stability of the resulting phenoxy radical, preventing it from participating in further pro-oxidant reactions. This principle is seen in derivatives designed to mimic the potent synthetic antioxidant Butylated Hydroxytoluene (BHT).[8]

-

Fused Ring Systems: Fusing the triazole ring with other heterocyclic systems (e.g., thiadiazole) can modulate the electronic properties of the molecule and introduce additional sites for radical interaction, often leading to enhanced antioxidant capacity.[9]

Table 1: Summary of Structure-Activity Relationships for Antioxidant 1,2,4-Triazoles

| Substituent/Feature | General Effect on Antioxidant Activity | Primary Mechanism Influenced | Rationale |

| Phenolic -OH | Strongly Increases | HAT | Excellent hydrogen donor, stabilizes resulting radical. |

| Thiol (-SH) / Thione (C=S) | Increases | HAT | Provides a labile hydrogen atom for donation. |

| S-Alkylation | Decreases | HAT | Removes the available hydrogen from the thiol group. |

| Electron-Donating Groups | Increases | SET / HAT | Facilitates electron donation and stabilizes radical intermediates. |

| Electron-Withdrawing Groups | Decreases | SET / HAT | Reduces electron density, hindering electron/hydrogen donation. |

| Bulky Ortho-Substituents | Increases | HAT | Sterically protects and stabilizes the antioxidant radical. |

| Fused Heterocyclic Rings | Modulates (Often Increases) | HAT / SET | Alters electronic distribution and provides more interaction sites. |

Standardized Protocols for In Vitro Antioxidant Assessment

To ensure the trustworthiness and reproducibility of findings, standardized assays are essential. The following protocols describe the three most common methods for evaluating the antioxidant capacity of 1,2,4-triazole derivatives: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[10] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. Upon reduction by an antioxidant, the color fades to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the compound.[11]

-

Causality & Application: The DPPH assay is a rapid, simple, and widely used method to screen for radical scavenging ability.[10] It is particularly sensitive to compounds that act via the HAT mechanism. It provides a reliable initial assessment of a compound's potential to directly neutralize free radicals.

Caption: Standard experimental workflow for the DPPH assay.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the 1,2,4-triazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, Methanol).

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of concentrations of a standard antioxidant like Ascorbic Acid or Trolox.[12]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of various concentrations of the test compound or standard to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control well (maximum absorbance), add 100 µL of solvent and 100 µL of DPPH solution.

-

For the blank well, add 200 µL of solvent.

-

-

Incubation & Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

-

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] In the presence of an antioxidant, the colored ABTS•+ is reduced back to the colorless ABTS form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

-

Causality & Application: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. It is effective for measuring the activity of compounds that operate via the SET mechanism.[6] It complements the DPPH assay to provide a more comprehensive profile of antioxidant activity.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]

-

Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (±0.02) at 734 nm.

-

-

Assay Procedure (96-well plate format):

-

Incubation & Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay directly measures the ability of a compound to act as a reducing agent. It does not measure radical scavenging directly. The method is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous form (Fe²⁺-TPTZ) by antioxidants in an acidic medium. The change in absorbance is measured at 593 nm.

-

Causality & Application: This assay provides a direct measure of the total reducing power of a sample, which is an important facet of antioxidant activity. It is a robust and simple method that gives a direct readout of the electron-donating capacity of the 1,2,4-triazole derivatives.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

The FRAP working solution is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

-

Warm the working solution to 37°C before use.

-

Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound, standard, or blank (solvent) into the wells.

-

Add 220 µL of the pre-warmed FRAP working solution to all wells.

-

-

Incubation & Measurement:

-

Mix and incubate the plate at 37°C. The reaction time can vary, but a 4-minute reading is common. For some compounds, the reaction may take longer.[14]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Subtract the blank reading from the sample and standard readings.

-

Construct a standard curve by plotting the absorbance of the ferrous standards against their concentration.

-

Use the standard curve to determine the FRAP value of the test samples, typically expressed as mM Fe(II) equivalents.

-

-

Outlook and Future Directions in Drug Development

The demonstrated antioxidant activity of 1,2,4-triazole derivatives positions them as highly valuable scaffolds in medicinal chemistry. Their potential extends beyond merely preventing oxidative damage; this activity may be a key mechanism behind their efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[3][5][7]

The future of research in this area should focus on several key aspects:

-

Multi-Target Ligands: Designing hybrid molecules that combine the antioxidant 1,2,4-triazole core with other pharmacophores to create single drugs that can address multiple pathological pathways (e.g., combining antioxidant and COX-2 inhibitory functions for anti-inflammatory drugs).

-

In Vivo Validation: While in vitro assays are crucial for initial screening, it is imperative to validate the most promising compounds in cellular and animal models of oxidative stress-related diseases.

-

Pharmacokinetic & Toxicity Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of lead compounds is a critical step in translating a promising molecule into a viable drug candidate.

-

Computational Modeling: Utilizing in silico methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can accelerate the design and optimization of new derivatives with enhanced potency and better safety profiles.[7][9]

Conclusion

1,2,4-triazole derivatives represent a versatile and highly promising class of synthetic antioxidants. Their efficacy is governed by well-defined chemical principles and structure-activity relationships, particularly the strategic incorporation of hydrogen-donating and electron-donating functional groups. By employing a validated suite of in vitro assays such as DPPH, ABTS, and FRAP, researchers can reliably quantify their antioxidant potential. As our understanding of the role of oxidative stress in disease deepens, the rational design and development of novel 1,2,4-triazole-based therapeutics will undoubtedly become an even more critical frontier in the pursuit of new treatments for a multitude of human ailments.

References

- Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.

- El-Sherief, H. A. M., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Indo American Journal of Pharmaceutical Sciences, 5(4), 2595-2603.

- The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). (2025). Zaporozhye Medical Journal.

-

Pachuta-Stec, A. (2022). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 22(7), 1081-1094. Retrieved from [Link]

-

Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 503-511. Retrieved from [Link]

-

Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). ResearchGate. Retrieved from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved from [Link]

-

Standard Operating Procedure for FRAP assay on plasma & faecal extracts. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

FRAP Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Retrieved from [Link]

-

OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

-

3.3. Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1938. Retrieved from [Link]

Sources

- 1. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 4. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 7. The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. isres.org [isres.org]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. louis.uah.edu [louis.uah.edu]

- 12. zen-bio.com [zen-bio.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. zen-bio.com [zen-bio.com]

Methodological & Application

Harnessing 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol as a Versatile Ligand in Coordination Chemistry

An Application Guide for Researchers

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and rich coordination chemistry.[1][2] The inclusion of a thiol group at the 3-position introduces a soft sulfur donor atom alongside the heterocyclic nitrogen atoms, creating a versatile chelating environment.[3] This guide focuses on a specific derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol (MPTTH) , a ligand with significant potential in the development of novel metal-based therapeutics and functional materials.

The unique architecture of MPTTH, featuring both hard (nitrogen) and soft (sulfur) donor sites, allows it to coordinate with a wide array of transition metals.[3] The N4-propyl group enhances solubility in organic solvents and introduces steric effects that can influence the final geometry of the metal complex, while the C5-methyl group can subtly modulate the electronic properties of the triazole ring. This document provides detailed protocols for the synthesis of MPTTH, its coordination with various metal ions, and the subsequent characterization of the resulting complexes, grounded in established chemical principles for this compound class.

Part 1: Synthesis of the Ligand (MPTTH)

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4] The following protocol adapts this reliable method for the specific synthesis of MPTTH.

Causality in Synthesis:

The chosen synthetic route proceeds in two key stages: formation of a 1-acetyl-4-propylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration. The use of an aqueous base (e.g., NaOH or K₂CO₃) is crucial; it deprotonates the amide nitrogen, facilitating a nucleophilic attack on the carbonyl carbon to form the five-membered triazole ring. This method is high-yielding and avoids harsh reagents, making it a robust choice for generating the ligand scaffold.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound (MPTTH).

Detailed Synthesis Protocol for MPTTH:

Step 1: Synthesis of 4-Propylthiosemicarbazide

-

To a stirred solution of hydrazine hydrate (0.1 mol) in 100 mL of ethanol, add propyl isothiocyanate (0.1 mol) dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Reduce the solvent volume under vacuum.

-